molecular formula C15H14N6O2S B2935777 N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyridazine-3-carboxamide CAS No. 1396880-35-5

N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyridazine-3-carboxamide

Cat. No.: B2935777
CAS No.: 1396880-35-5
M. Wt: 342.38
InChI Key: QWPGFKSMBAAXHC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzo[c][1,2,5]thiadiazole core, which is a heterocyclic compound widely used in organic electronics . It also contains a morpholinopyridazine moiety, which suggests it may have interesting biological or chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry . The benzo[c][1,2,5]thiadiazole core is electron-deficient, which suggests it may have interesting optoelectronic properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its exact structure and the conditions under which it is used. Compounds with a benzo[c][1,2,5]thiadiazole core have been used in various photovoltaic applications, suggesting they may participate in interesting photochemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the benzo[c][1,2,5]thiadiazole core is known to confer interesting optoelectronic properties .

Scientific Research Applications

Benzodiazines: Synthetic Advances

  • Compounds like benzodiazines, which include 1,2-benzodiazine, quinazolines, phthalazines, and quinoxalines, exhibit broad biological properties. They are crucial in pharmaceutical and agrochemical fields due to their bioactive natural products and synthetic molecules that show therapeutic activities (Mathew et al., 2017).

Triazole, Triazolothiadiazole, and Triazolothiadiazine Derivatives

  • The synthesis of new 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-thiadiazines derivatives has been explored. These compounds have been evaluated for their anti-inflammatory, analgesic, and antibacterial activities (Hussein et al., 2011).

N-(6-chlorobenzo[d]thiazol-2-yl) Hydrazine Carboxamide Derivatives

  • Novel derivatives synthesized from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide have shown antimicrobial properties against various bacterial and fungal strains (Gilani et al., 2011).

[1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones

  • Novel 2-(N-pyrrolidino, N-piperidino or N-morpholino)-7-phenyl-[1,3]thiazolo[4,5-d]pyridazinones have been synthesized and tested for analgesic and anti-inflammatory activities (Demchenko et al., 2015).

Isatin Derivatives as Anticancer Agents

  • A series of isatin derivatives with enhanced cytotoxic activity against various human cancer cell lines have been developed. These include compounds like imidazo[4,5-b]quinoxaline-indolinone and thiazolopyrimidine-oxoindoline (Abu‐Hashem & Al-Hussain, 2022).

1-Acylthiosemicarbazides, 1,2,4-triazole-5(4H)-thiones, and 1,3,4-thiadiazoles

  • Compounds containing 1,2,4-triazole ring and 1,3,4-thiadiazole ring have been synthesized and evaluated for analgesic, anti-inflammatory, and antimicrobial activities (Salgın-Gökşen et al., 2007).

Pyrazoles and Triazoles with 6,8-Dibromo-2-methylquinazoline

  • Synthesis of pyrazoles and triazoles bearing a 6,8-Dibromo-2-methylquinazoline moiety and their analgesic activity have been explored (Saad et al., 2011).

Mechanism of Action

Target of Action

The primary targets of this compound are the lysosomes and mitochondria within cells . These organelles play crucial roles in cellular processes. Lysosomes are involved in waste disposal and recycling of cellular components, while mitochondria are the powerhouses of the cell, responsible for energy production.

Mode of Action

The compound interacts with its targets through a process known as aggregation-induced emission (AIE) . This involves the compound aggregating in the target organelles and emitting light, which can be used for imaging purposes. The compound also generates reactive oxygen species (ROS) , which can cause damage to cellular components and lead to cell death.

Biochemical Pathways

The compound’s action affects several biochemical pathways. The generation of ROS can lead to oxidative stress, which can disrupt cellular functions and induce apoptosis, or programmed cell death . Additionally, the compound’s interaction with mitochondria can lead to a decrease in mitochondrial membrane potential (MMP), abnormal mitochondrial morphology, and destruction of lysosomes . These changes can further induce apoptosis and enhance the anti-tumor activity of the compound.

Pharmacokinetics

The compound’s bioavailability is likely influenced by its ability to target specific organelles within cells and its stability under light exposure .

Result of Action

The result of the compound’s action at the molecular and cellular level is the induction of apoptosis, leading to cell death . This is primarily achieved through the generation of ROS and the disruption of mitochondrial and lysosomal function . In vivo experiments have shown that the compound can effectively inhibit tumor growth when exposed to light .

Future Directions

The future directions for research on this compound could include exploring its potential uses in organic electronics, given the interesting properties of the benzo[c][1,2,5]thiadiazole core . Additionally, its potential biological activity could be explored, given the presence of the morpholinopyridazine moiety .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-6-morpholin-4-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2S/c22-15(16-10-2-1-3-11-14(10)20-24-19-11)12-4-5-13(18-17-12)21-6-8-23-9-7-21/h1-5H,6-9H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPGFKSMBAAXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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